molecular formula C16H13NO5 B447981 N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide CAS No. 325694-56-2

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B447981
CAS No.: 325694-56-2
M. Wt: 299.28g/mol
InChI Key: LOFYNGLWOLYFGJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide is an organic compound characterized by the presence of two benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole derivatives with appropriate amine precursors. One common method includes the use of a coupling reaction between 1,3-benzodioxole-5-carboxylic acid and 1,3-benzodioxol-5-ylmethylamine under dehydrating conditions, often facilitated by reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like DMAP .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, inhibition of protein synthesis, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide: Known for its selective agonist activity on aldehyde dehydrogenase 2 (ALDH2).

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer properties.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide is unique due to its dual benzodioxole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-16(11-2-4-13-15(6-11)22-9-20-13)17-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFYNGLWOLYFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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